1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea
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Overview
Description
1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, medicine, and material science. This compound, in particular, has a unique structure that combines a phenyl group with a 3-methylbut-3-en-1-yl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea typically involves the reaction of 3-methylbut-3-en-1-yl isothiocyanate with aniline. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds smoothly, yielding the desired thiourea compound after purification by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted phenyl derivatives .
Scientific Research Applications
1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylbut-3-en-1-yl)-3-phenylurea
- 1-(3-Methylbut-3-en-1-yl)-3-phenylthiocarbamide
- 1-(3-Methylbut-3-en-1-yl)-3-phenylisothiourea
Uniqueness
1-(3-Methylbut-3-en-1-yl)-3-phenylthiourea stands out due to its unique combination of a phenyl group and a 3-methylbut-3-en-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2S |
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Molecular Weight |
220.34 g/mol |
IUPAC Name |
1-(3-methylbut-3-enyl)-3-phenylthiourea |
InChI |
InChI=1S/C12H16N2S/c1-10(2)8-9-13-12(15)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15) |
InChI Key |
YFFUELXSIRKFPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCNC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
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